Lobatamide C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

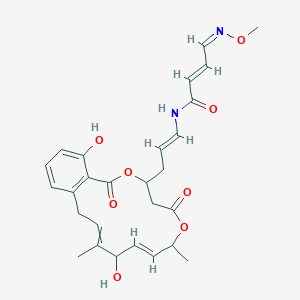

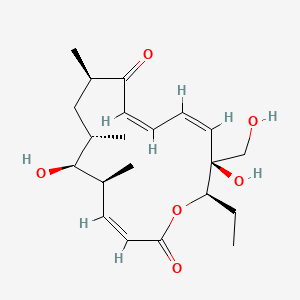

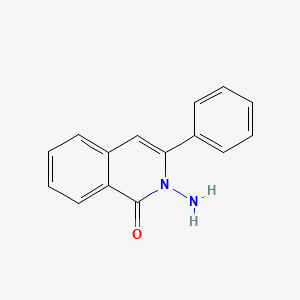

Lobatamide C is a natural product isolated from the tunicate Aplidium lobatum, found in the southwestern Pacific Ocean . This compound has garnered significant interest due to its ability to inhibit mammalian vacuolar-type proton ATPase (V-ATPase), making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide C involves several key steps :

Diastereoselective Allenylation: The synthesis begins with the diastereoselective allenylation of an α,β-unsaturated aldehyde.

Hydroboration and Migita-Kosugi-Stille Coupling: The allylic aryl moiety, including a trisubstituted Z-olefin, is constructed by hydroboration of a 1,1-disubstituted allene followed by Migita-Kosugi-Stille coupling.

Zhao Macrolactonization: The seco acid, which is highly unstable, undergoes Zhao macrolactonization under acidic conditions to form a common bislactone intermediate.

Hydrozirconation-Iodination and Copper-Mediated Coupling: The terminal alkyne undergoes hydrozirconation-iodination, followed by copper-mediated coupling with primary amides to install the enamide side chains.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Lobatamide C undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The enamide side chains can undergo substitution reactions with nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted enamides

Scientific Research Applications

Lobatamide C has a wide range of scientific research applications :

Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.

Biology: Investigated for its role in inhibiting V-ATPase, which is crucial for intracellular pH regulation.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit V-ATPase, which is overexpressed in many cancer cells.

Industry: Potential applications in developing new pharmaceuticals and therapeutic agents

Mechanism of Action

Lobatamide C exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase) . V-ATPase is an ATP-driven proton pump that plays a crucial role in maintaining intracellular pH. By inhibiting V-ATPase, this compound disrupts the pH balance within cells, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on V-ATPase for survival and proliferation .

Comparison with Similar Compounds

Lobatamide C is part of a family of salicylate enamides, which includes compounds such as:

- Lobatamide A

- Salicylihalamide A

- Apicularen A

Uniqueness: this compound is unique due to its highly complex structure, which includes a central macro-benzolactone and an enamide side chain . This structural complexity contributes to its potent biological activity and makes it a valuable compound for scientific research .

Properties

Molecular Formula |

C27H32N2O8 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(E,4Z)-N-[(E)-3-[(9E)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6+,14-12+,15-5+,18-11?,29-16- |

InChI Key |

JYHIHHYYXXKTTJ-HPPATNPVSA-N |

Isomeric SMILES |

CC1/C=C/C(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C/C=N\OC)C)O |

Canonical SMILES |

CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |

Synonyms |

lobatamide C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)

![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)

![methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate](/img/structure/B1237030.png)